molecular formula C12H10FNO2 B6414537 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol CAS No. 1255635-85-8

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol

Cat. No.: B6414537
CAS No.: 1255635-85-8
M. Wt: 219.21 g/mol
InChI Key: YOKCGPGDZNBANS-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can be achieved through various methods. One common approach involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For instance, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring influences its reactivity and interaction with biological molecules. The compound’s effects are often mediated through its ability to form stable complexes with target proteins and enzymes, leading to alterations in their activity and function .

Comparison with Similar Compounds

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can be compared with other fluorinated pyridines, such as:

These compounds share similar properties due to the presence of fluorine atoms but differ in their specific reactivity and applications. The unique positioning of the fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCGPGDZNBANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692578
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255635-85-8
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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